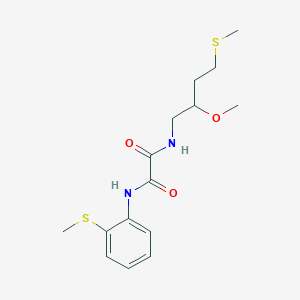
N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide, also known as MMBO, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MMBO is a small molecule that belongs to the class of oxamides, and its synthesis method involves the reaction between 2-methylsulfanylphenylamine and 2-methoxy-4-methylsulfanylbutyryl chloride. In
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide has also been shown to inhibit the activity of enzymes such as HDAC6 and MMP-2, which are involved in cancer cell growth and invasion.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide has been shown to have various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress, and inhibiting inflammation. N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important for cancer cell growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide in lab experiments is its low toxicity and high solubility, which makes it easier to administer and study. However, one limitation of using N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide is its limited availability and high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the study of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide, including its potential use as a therapeutic agent in cancer, neurodegenerative diseases, and inflammation. N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide could also be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide and its potential side effects. Additionally, the synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide could be optimized to increase its yield and reduce its cost, which would make it more accessible for research purposes.
Synthesis Methods
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide involves the reaction between 2-methylsulfanylphenylamine and 2-methoxy-4-methylsulfanylbutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained by filtration and purification. The yield of N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide is reported to be around 70%.
Scientific Research Applications
N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In neurodegenerative disease research, N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(2-Methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-20-11(8-9-21-2)10-16-14(18)15(19)17-12-6-4-5-7-13(12)22-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAOKXBNZCMKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)
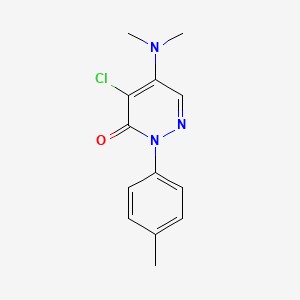
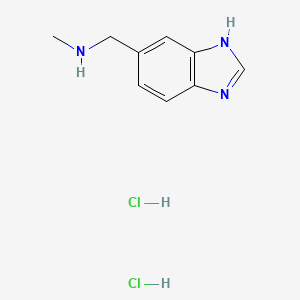
![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)
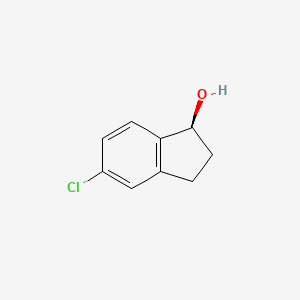

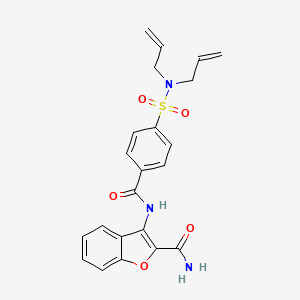
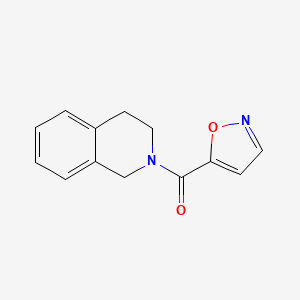

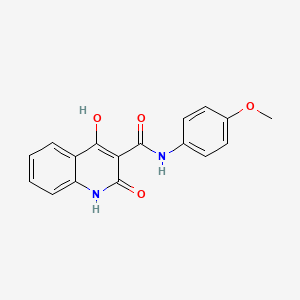
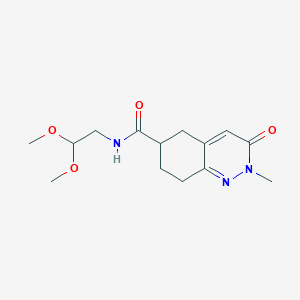

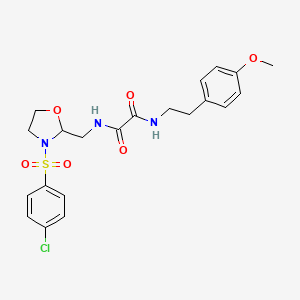
![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)